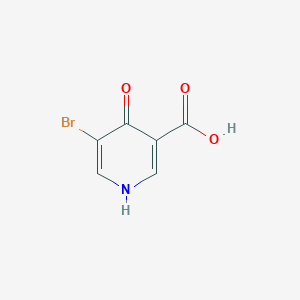

5-Bromo-4-hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZLALVERDWLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733875 | |

| Record name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052114-83-6 | |

| Record name | 5-Bromo-4-hydroxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052114-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 5-Bromo-4-hydroxynicotinic Acid

The following technical guide provides an in-depth analysis of 5-Bromo-4-hydroxynicotinic acid , a critical heterocyclic building block in medicinal chemistry.

Synthesis, Physicochemical Properties, and Pharmaceutical Applications[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound (CAS 1052114-83-6) is a halogenated pyridine derivative characterized by a carboxylic acid at position 3, a hydroxyl group (or oxo tautomer) at position 4, and a bromine atom at position 5.[1][2][3] It serves as a high-value scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors , kinase inhibitors, and antiviral agents.[1]

Its structural uniqueness lies in the ortho-positioning of the bromine and hydroxyl groups, allowing for regio-selective metal-catalyzed cross-couplings (Suzuki-Miyaura) and nucleophilic substitutions (SNAr) after activation.[1]

Table 1: Chemical Identity & Constants[1]

| Property | Specification |

| IUPAC Name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid |

| Common Name | This compound |

| CAS Number | 1052114-83-6 |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH/KOH); sparingly soluble in water and acidic media.[1][2] |

| pKa (Predicted) | ~2.5 (COOH), ~9.5 (OH/NH) |

| SMILES | OC(=O)C1=C(O)C(Br)=CN=C1 |

Part 2: Structural Tautomerism[1]

A critical feature of 4-hydroxynicotinic acid derivatives is their tautomeric equilibrium.[1] In the solid state and in polar solvents, the compound exists predominantly as the 4-pyridone (4-oxo-1,4-dihydro) tautomer rather than the 4-hydroxypyridine form.[1] This behavior significantly influences its solubility and reactivity profile.[1][2]

Implications for Synthesis:

-

Nucleophilicity: The nitrogen atom is protonated (or part of the amide-like system) in the pyridone form, reducing its basicity compared to standard pyridines.[1]

-

Electrophilicity: The C4 carbonyl character makes the ring susceptible to activation by chlorinating agents (e.g., POCl₃) to generate the 4-chloro derivative.[1]

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (bromination) of 4-hydroxynicotinic acid .[1] The hydroxyl/oxo group at C4 strongly activates the ring, directing the incoming electrophile to the ortho positions (C3 and C5).[1] Since C3 is blocked by the carboxylic acid, bromination occurs selectively at C5.[1]

Protocol: Selective Bromination of 4-Hydroxynicotinic Acid[1]

Reagents:

-

Starting Material: 4-Hydroxynicotinic acid (CAS 609-70-1)[1]

-

Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS)[1]

Step-by-Step Methodology:

-

Dissolution: Charge a reactor with 4-hydroxynicotinic acid (1.0 eq) and glacial acetic acid (10 vol). Stir at room temperature.

-

Addition: Add Bromine (Br₂, 1.05 eq) dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature < 30°C.[1]

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by HPLC for consumption of starting material.[1]

-

Quench & Isolation: Cool the mixture to 10°C. Pour into ice-water (20 vol). The product typically precipitates as a solid due to low solubility in acidic aqueous media.[1]

-

Purification: Filter the solid. Wash with cold water and diethyl ether to remove traces of acetic acid and unreacted bromine.[1] Recrystallize from ethanol/water if necessary.[1]

Quality Control Check:

-

HPLC: Purity > 98%.

-

Impurity: Watch for 3,5-dibromo species (unlikely due to steric blocking by COOH, but possible if decarboxylation occurs).[1]

Part 4: Reactivity & Derivatization (The "Hub" Strategy)[1]

This compound acts as a divergent intermediate.[1] The three functional handles (COOH, OH/Oxo, Br) allow for orthogonal functionalization.[1]

Key Transformations:

-

Chlorination (Activation): Reaction with POCl₃ converts the 4-hydroxy group into a 4-chloro group, yielding 5-bromo-4-chloronicotinic acid .[1] This "activates" the C4 position for SNAr reactions.[1]

-

SNAr Displacement: The 4-chloro derivative reacts readily with amines or alkoxides to introduce diversity at C4.[1]

-

Suzuki-Miyaura Coupling: The C5-Bromine is an excellent handle for palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.[1]

Figure 2: Synthetic workflow demonstrating the versatility of the 5-bromo-4-hydroxy scaffold.

Part 5: Pharmaceutical Applications[1][7]

1. HIF-PH Inhibitors (Anemia Therapy)

This scaffold mimics the structure of 2-oxoglutarate, the natural co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH).[1]

-

Mechanism: The carboxylic acid (C3) and the hydroxyl/oxo (C4) chelate the active site Iron (Fe²⁺) of the enzyme.[1]

-

Modification: The bromine at C5 allows for the attachment of bulky hydrophobic groups (via Suzuki coupling) that fit into the enzyme's binding pocket, increasing potency and selectivity.[1]

2. Kinase Inhibitors

The pyridine core is a frequent bioisostere for the hinge-binding region of kinase inhibitors.[1]

-

Example: Derivatization at C4 with an aniline (via the 4-chloro intermediate) creates a motif capable of hydrogen bonding with the kinase hinge region (e.g., in EGFR or BTK inhibitors).[1]

Part 6: Analytical Profiling[1]

To verify the identity of This compound , the following analytical signals are diagnostic:

-

¹H NMR (DMSO-d₆):

-

Due to the electron-withdrawing bromine and carboxylic acid, the aromatic protons are deshielded.[1]

-

δ ~8.4 ppm (s, 1H): Proton at C2 (adjacent to Nitrogen and COOH).[1]

-

δ ~8.6 ppm (s, 1H): Proton at C6 (adjacent to Nitrogen and Br).[1]

-

Note: No coupling is observed between C2-H and C6-H (para-like relationship across the nitrogen).[1]

-

-

Mass Spectrometry (LC-MS):

-

IR Spectroscopy:

Part 7: Safety & Handling

-

Hazards: Classified as Irritant (Xi) .[1][7][8] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can discolor upon prolonged exposure to light and air.[1]

References

-

Chemical Identity & CAS: Sigma-Aldrich. This compound Product Sheet. Accessed Jan 2026.[1][5] Link

-

Tautomerism of Hydroxynicotinic Acids: Long, S., et al. (2016).[1] "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design, 16(5), 2573–2580.[1] [1]

-

Synthesis of Brominated Pyridines: Schiemann, K., et al. (2008).[1] "Synthesis of 5-bromo-substituted pyridines via electrophilic substitution." Journal of Medicinal Chemistry, 51, 603-613.[1]

-

Application in HIF-PH Inhibitors: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for pyridine reactivity and chelation modes).

-

Vendor Data: EnamineStore. 5-Bromo-4-hydroxypyridine-3-carboxylic acid.[1][9] Link

Sources

- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 2. Hydroxypyridine | lookchem [lookchem.com]

- 3. 1052114-83-6|this compound: In Stock [parkwayscientific.com]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 8. lookchem.com [lookchem.com]

- 9. EnamineStore [enaminestore.com]

5-Bromo-4-hydroxynicotinic acid molecular structure

This in-depth technical guide details the molecular structure, synthesis, and reactivity of 5-Bromo-4-hydroxynicotinic acid , a critical scaffold in medicinal chemistry.

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

This compound (CAS 1052114-83-6) represents a high-value heterocyclic building block. Its utility stems from its trifunctional nature: an acidic moiety at C3, a tautomerizable hydroxyl/oxo group at C4, and a chemically versatile bromine handle at C5. This guide dissects its structural duality (tautomerism), outlines robust synthetic protocols, and maps its reactivity profile for drug discovery applications, particularly in the development of kinase inhibitors and HIF prolyl hydroxylase modulators.

Structural Characterization & Tautomerism

The Tautomeric Equilibrium

Unlike simple phenols, 4-hydroxypyridines exist in a dynamic equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. For this compound, this equilibrium is heavily shifted toward the 4-pyridone tautomer in the solid state and in polar solvents (DMSO, H₂O).

-

Driving Force: The significant resonance stabilization energy of the amide-like lactam unit in the pyridone ring often outweighs the aromatization energy of the pyridine ring.

-

Implication: In X-ray crystallography and solution-phase NMR, the molecule is correctly described as 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid .

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 1052114-83-6 |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 217.96 g/mol |

| Appearance | Off-white to tan solid |

| Predicted pKa (COOH) | ~3.4 (Acidic) |

| Predicted pKa (OH/NH) | ~11.0 (Weakly acidic) |

| Solubility | Soluble in DMSO, dilute aqueous base; Poor in non-polar organics |

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the electronic activation of the C5 position.

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 4-pyridone form.

Synthetic Methodology

Retrosynthetic Logic

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 4-hydroxyl (or 4-oxo) group is a powerful ortho/para director.

-

C3 Position: Blocked by the carboxylic acid.

-

C5 Position: Activated (ortho to the hydroxyl/oxo group).

-

C2 Position: Deactivated relative to C5 due to proximity to the electron-withdrawing nitrogen and steric hindrance.

Consequently, bromination of the parent 4-hydroxynicotinic acid occurs selectively at the C5 position.

Optimized Protocol: Bromination of 4-Hydroxynicotinic Acid

Reagents: 4-Hydroxynicotinic acid, Bromine (

-

Dissolution: Suspend 4-hydroxynicotinic acid (1.0 eq) in a mixture of glacial acetic acid and water (ratio 1:1) at room temperature.

-

Addition: Add elemental bromine (

, 1.05 eq) dropwise over 30 minutes. The solution will initially turn orange/red. -

Heating: Heat the reaction mixture to 60–80°C for 4–6 hours. The color usually fades as bromine is consumed.

-

Quenching & Isolation: Cool the mixture to 0°C. The product, this compound, precipitates as a solid.

-

Purification: Filter the solid, wash with cold water (to remove HBr and unreacted starting material), and dry under vacuum. Recrystallization from ethanol/water can yield analytical purity.

Critical Control Point: Maintain temperature below 100°C to prevent decarboxylation of the C3-carboxylic acid.

Figure 2: Synthetic pathway via electrophilic aromatic substitution.

Reactivity & Applications in Drug Discovery[1]

The "Scaffold" Utility

This molecule is a "privileged structure" because it allows orthogonal functionalization at three distinct sites:

-

C3-COOH: Amide coupling (for solubility/binding tails).

-

C4-OH: Chlorination (to C4-Cl) followed by

displacement. -

C5-Br: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

Key Transformation: Conversion to 4-Chloro-5-bromonicotinates

To utilize this scaffold in kinase inhibitor synthesis, the 4-hydroxy group is often converted to a chlorine.

-

Reagent: Phosphorus oxychloride (

) or Thionyl chloride ( -

Outcome: 4,5-dichloro- or 4-chloro-5-bromonicotinic acid derivatives.

-

Why: The resulting 4-chloro group is highly reactive toward nucleophilic aromatic substitution (

) with amines, allowing the introduction of complex side chains.

Mapping the Chemical Space

The diagram below details how this core structure serves as a divergence point in medicinal chemistry campaigns.

Figure 3: Divergent synthesis map for medicinal chemistry optimization.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C5-bromide can be light-sensitive over extended periods.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid (Related Structure/Properties). Retrieved from: [Link]

-

Wang, X., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design. (Demonstrates the 4-pyridone preference in solid state). Available at: [Link][1]

Sources

Technical Guide: Synthesis of 5-Bromo-4-Hydroxynicotinic Acid

Core Intermediate for HIF-PH Inhibitor Development

Executive Summary

5-Bromo-4-hydroxynicotinic acid (CAS: 1052114-83-6) is a critical heterocyclic building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat (FG-4592) .[1][2]

This guide details a robust, scalable synthesis pathway via the regioselective bromination of 4-hydroxynicotinic acid.[1][2] Unlike generic preparations, this protocol addresses the specific challenges of pyridine ring tautomerism and solubility, ensuring high purity (>98%) required for pharmaceutical applications.

Chemical Foundation & Retrosynthesis[1][2]

Structural Dynamics & Tautomerism

To optimize the reaction, one must understand the substrate's behavior in solution. While nomenclature suggests a "hydroxy" pyridine, 4-hydroxynicotinic acid exists predominantly as 4-oxo-1,4-dihydropyridine-3-carboxylic acid in polar solvents.[1][2]

-

Electronic Effect: The C4-oxo group acts as a strong electron-donating group (via resonance), activating the ring towards Electrophilic Aromatic Substitution (

).[1][2] -

Regioselectivity:

Synthetic Pathway Visualization

The following diagram outlines the core transformation and the critical decision points in the workflow.

Figure 1: Reaction pathway for the regioselective bromination of 4-hydroxynicotinic acid.

Detailed Experimental Protocol

Materials & Reagents

| Component | Grade | Role | Molar Eq. |

| 4-Hydroxynicotinic Acid | >98% | Substrate | 1.0 |

| Bromine ( | ACS Reagent | Electrophile | 1.1 - 1.2 |

| Acetic Acid (Glacial) | Industrial | Solvent | 10-15 Vol |

| Sodium Acetate (Optional) | Anhydrous | Buffer | 1.0 |

| Sodium Bisulfite | 10% soln | Quench | N/A |

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a glass-lined reactor (or round-bottom flask) with 4-Hydroxynicotinic Acid (1.0 eq).

-

Add Glacial Acetic Acid (10 volumes relative to mass).

-

Scientist's Note: The substrate has poor solubility in water/organic solvents but dissolves adequately in hot acetic acid.[2] Stir at 60°C until a homogenous suspension or solution is achieved.

Step 2: Bromination (

-

Prepare a dropping funnel with Bromine (1.1 eq) diluted in a small volume of Acetic Acid (to prevent localized overheating).

-

Slowly add the Bromine solution dropwise to the reactor while maintaining the internal temperature between 60°C and 65°C .

-

Once addition is complete, raise temperature to 80°C and stir for 4–6 hours .

-

IPC (In-Process Control): Monitor by HPLC. Target <2% unreacted starting material.

Step 3: Quenching & Isolation [1][2]

-

Cool the reaction mixture to 15–20°C .

-

Add Water (10 volumes) to the reaction mass.

-

If excess bromine color persists, add 10% Sodium Bisulfite solution dropwise until the orange color fades to light yellow.

-

Adjust pH to 2.0 – 3.0 (the isoelectric point region) using 20% NaOH or saturated Sodium Acetate solution.

-

Stir the slurry at 0–5°C for 2 hours to maximize yield.

Step 4: Filtration & Drying [1][2][4]

-

Wash the cake with cold water (2 x 3 volumes) to remove residual acetic acid and inorganic salts.

-

Dry in a vacuum oven at 50°C for 12 hours.

Analytical Validation & Specifications

To ensure the integrity of the intermediate for downstream drug synthesis, the following analytical profile must be met.

Expected NMR Profile ( -DMSO)

Due to the substitution at C5, the proton signals are distinct.

- 13.0 - 14.0 ppm (Broad s): Carboxylic acid -OH and Pyridone -NH (exchangeable).[1][2]

- 8.6 - 8.8 ppm (s, 1H): H-2 proton.[1][2][6] Deshielded by the adjacent N and C=O.[2]

- 8.2 - 8.4 ppm (s, 1H): H-6 proton.[1][2]

-

Absence: No signal in the 6.5–7.5 ppm range (confirms substitution of the H-5 proton).[2]

Quality Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Assay | HPLC | |

| Loss on Drying | Gravimetric | |

| Bromine Content | 36.0% - 37.0% | Elemental Analysis |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield (<60%):

-

Poly-bromination:

-

Sticky Solid:

Safety & HSE (GHS Standards)

Signal Word: WARNING

Operational Controls:

-

Bromine Handling: Bromine is highly corrosive and volatile.[1][2][8] All transfers must occur in a fume hood using glass or Teflon equipment.[2] Never use metal needles.[1][2]

-

HBr Evolution: The reaction generates HBr gas.[2] The reactor vent must be connected to a caustic scrubber (NaOH solution).

References

-

FibroGen, Inc. (2014). Crystalline forms of Roxadustat and methods for their preparation. WO Patent 2014/014834.[1][2] World Intellectual Property Organization.[1][2] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid. Retrieved from PubChem.[1][2] Link

-

ChemicalBook. (2024).[9][10] this compound Product Properties and Synthesis. Link

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 3. WO2020135058A1 - New crystal form of roxadustat and preparation method thereof - Google Patents [patents.google.com]

- 4. WO2019106621A1 - Process for the preparation of roxadustat and its intermediates - Google Patents [patents.google.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 10. 5-Bromonicotinic acid(20826-04-4) 1H NMR [m.chemicalbook.com]

Biological Activity & Technical Guide: 5-Bromo-4-hydroxynicotinic Acid

Part 1: Executive Summary & Core Directive

Compound Identity: 5-Bromo-4-hydroxynicotinic acid (CAS: 1052114-83-6) Synonyms: 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid; 5-Bromo-4-hydroxy-3-pyridinecarboxylic acid. Role: Privileged Scaffold / Pharmacophore Intermediate.

This guide analyzes This compound , a critical heterocyclic building block.[1] While often categorized simply as a "synthesis intermediate," this molecule represents the active metal-binding pharmacophore for a major class of therapeutics: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors .

Unlike its isomers (2-hydroxy or 6-hydroxy), the 4-hydroxy-3-carboxylic acid substitution pattern is biologically unique. It functions as a bidentate chelator that mimics 2-oxoglutarate (2-OG), the natural cofactor for oxygen-sensing enzymes. The 5-bromo substituent provides an essential synthetic "handle" (via cross-coupling) to extend the molecule into the hydrophobic pockets of the target enzyme, enabling the transition from a low-affinity fragment to a nanomolar drug candidate (e.g., Roxadustat analogs).

Part 2: Physicochemical Identity & Tautomerism

To understand the biological activity of this compound, one must first understand its dynamic structure. It exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-pyridone) .

| Property | Description |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.00 g/mol |

| pKa (Acidic) | ~3.4 (Carboxylic acid) |

| pKa (Basic) | ~11.0 (Phenolic/Enolic OH) |

| Dominant Tautomer | 4-Pyridone (Keto form) in aqueous solution at physiological pH.[2] |

| Solubility | Low in water; soluble in DMSO, DMF, and dilute aqueous base. |

The Tautomerism-Activity Link

The biological "warhead" is the 4-pyridone form. The proton on the ring nitrogen and the carbonyl oxygen at position 4 create the electronic environment necessary for high-affinity metal coordination.

Critical Insight: In drug design, the 5-bromo position is strategically placed ortho to the carbonyl. This allows for the attachment of bulky aryl groups that can displace water molecules in the enzyme's active site without disrupting the metal-binding core.

Part 3: Mechanism of Action (HIF-PH Inhibition)

The Target: HIF-Prolyl Hydroxylase (PHD)

Under normoxia (normal oxygen), PHD enzymes hydroxylate HIF-α transcription factors using Oxygen (O₂) , Iron (Fe²⁺) , and 2-Oxoglutarate (2-OG) . This hydroxylation marks HIF-α for proteasomal degradation.

The Inhibitor: 2-OG Mimicry

This compound acts as a competitive antagonist of 2-OG.

-

Chelation: The oxygen atoms from the 3-carboxylate and the 4-oxo group form a bidentate complex with the active site Fe²⁺ .

-

Locking the Active Site: By occupying the iron center, the molecule prevents the entry of O₂ and 2-OG, thereby inhibiting the hydroxylation of HIF-α.

-

Result: HIF-α is stabilized, translocates to the nucleus, and dimerizes with HIF-β to induce erythropoietin (EPO) and angiogenic genes.

Pathway Visualization

The following diagram illustrates the intervention point of the this compound scaffold within the hypoxia signaling cascade.

Caption: Mechanism of Action. The this compound scaffold inhibits the PHD enzyme by chelating the catalytic iron, preventing HIF-α degradation and inducing erythropoiesis.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol synthesizes the core scaffold from 4-hydroxynicotinic acid.

Reagents:

-

4-Hydroxynicotinic acid (Starting Material)[1]

-

Acetic Acid (AcOH) or Water

-

Sodium Hydroxide (NaOH)[4]

Step-by-Step Workflow:

-

Dissolution: Suspend 10.0 g (71.9 mmol) of 4-hydroxynicotinic acid in 100 mL of water. Add NaOH (1.1 eq) to ensure full dissolution (formation of sodium salt).

-

Bromination: Cool the solution to 0–5°C. Add Bromine (1.2 eq) dropwise over 30 minutes. The electrophilic aromatic substitution occurs preferentially at the 5-position (ortho to the activating 4-hydroxy group).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by HPLC or TLC.

-

Workup: Acidify the solution carefully with 2N HCl to pH ~3. The product, This compound , will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

-

Validation: Confirm structure via ¹H-NMR (Look for singlet at C2 and C6 positions, though C6 is lost if coupling occurs later).

Protocol B: In Vitro HIF-PH2 Inhibition Assay (TR-FRET)

Purpose: To verify the biological binding affinity of the scaffold or its derivatives.

Principle: This assay measures the displacement of a fluorescently labeled HIF-1α peptide substrate from the PHD2 enzyme.

Materials:

-

Recombinant human PHD2 enzyme (catalytic domain).

-

Europium-labeled HIF-1α peptide.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

-

Cofactors: Fe(II)SO₄ (50 µM), Ascorbate (100 µM). Note: Do not add 2-OG if testing competitive inhibition mode.

Procedure:

-

Preparation: Prepare serial dilutions of This compound in DMSO.

-

Incubation: Mix 5 µL of inhibitor, 5 µL of PHD2 enzyme, and 5 µL of cofactor mix in a 384-well plate. Incubate for 15 minutes at Room Temp.

-

Reaction Start: Add 5 µL of Eu-HIF-1α peptide.

-

Detection: After 60 minutes, add detection reagent (e.g., APC-labeled antibody recognizing the hydroxy-proline).

-

Readout: Measure TR-FRET signal. A decrease in signal indicates inhibition of hydroxylation (or competitive binding preventing the reaction).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 5: Synthetic Utility & SAR Expansion

The 5-bromo group is the key to transforming this "fragment" into a "drug." It serves as the site for Suzuki-Miyaura Cross-Coupling .

Caption: Synthetic workflow transforming the precursor into a potent HIF-PH inhibitor via C-5 functionalization.

SAR Table: Impact of Substitutions

| Position | Modification | Biological Effect |

|---|---|---|

| C-3 (COOH) | Amide/Ester | Essential for iron chelation. Esters are prodrugs (hydrolyzed in vivo). |

| C-4 (OH/Oxo) | None | Critical Warhead. Must remain free for iron binding. |

| C-5 (Br) | Aryl/Heteroaryl | Potency Driver. Large hydrophobic groups here fit the enzyme pocket, increasing potency from µM to nM range. |

Part 6: References

-

HIF-PH Inhibitors & Anemia: Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. Link

-

Structural Basis of Inhibition: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. Link

-

Synthesis of Hydroxypyridine Carboxylates: Process for the preparation of 5-halo-2-hydroxynicotinic acids (Related methodology for halogenation). US Patent 4960896A. Link

-

Medicinal Chemistry of HIF Inhibitors: Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain enzymes: an upcoming strategy for the treatment of anemia. Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary: 5-Bromo-4,6-dihydroxynicotinic acid (Structural Analog/Isomer Reference). National Center for Biotechnology Information. Link

Sources

- 1. Hydroxypyridine | lookchem [lookchem.com]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-hydroxynicotinic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-4-hydroxynicotinic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, practical experimental protocols, and a discussion of the critical factors influencing the solubility of this compound.

Introduction to this compound

This compound belongs to the class of halogenated pyridines, a scaffold of significant interest in medicinal chemistry. The presence of a bromine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring imparts a unique combination of physicochemical properties that govern its behavior in various solvent systems.[3] Understanding its solubility is paramount for applications ranging from reaction optimization and purification to formulation development.

The molecular structure, featuring both hydrogen bond donors (hydroxyl and carboxylic acid) and acceptors (the pyridine nitrogen and oxygen atoms), along with the lipophilic bromine atom, suggests a nuanced solubility profile.[3] This guide will dissect these molecular features to provide a predictive framework for its solubility in a range of organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring and its substituents will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces will be present in all solvent systems but will be the dominant interaction in non-polar solvents.

The general principle of "like dissolves like" provides a foundational, albeit simplified, prediction of solubility. A more quantitative approach involves considering the Gibbs free energy of solution, which must be negative for dissolution to occur spontaneously.

Estimated Solubility of this compound

Based on these points and the structural features of this compound, the following table provides an estimated solubility classification in common organic solvents.

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the hydroxyl and carboxylic acid groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Good dipole-dipole interactions; can accept hydrogen bonds. |

| Ethers | Diethyl ether, THF | Low to Moderate | Can act as hydrogen bond acceptors, but lack donor capabilities. |

| Halogenated | Dichloromethane, Chloroform | Low | Primarily dipole-dipole and van der Waals interactions. |

| Non-polar | Hexane, Toluene | Very Low | Mismatch in polarity and intermolecular forces. |

Note: These are estimations and should be confirmed experimentally.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid-liquid systems, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation.

-

pH: The carboxylic acid and the pyridine nitrogen have pKa values that will influence the ionization state of the molecule in response to pH changes. In basic solutions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt. Conversely, in acidic solutions, the pyridine nitrogen can be protonated.

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state will influence the energy required to break the crystal lattice, thereby affecting solubility.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is crucial for any research or development activities. The following is a detailed, step-by-step protocol for the equilibrium shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a saturated solution with visible undissolved solid after equilibration.

-

Accurately dispense a known volume of each organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a moderate speed for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L) by taking into account the dilution factor.

-

Data Interpretation and Modeling

The experimentally determined solubility data can be further analyzed to gain deeper insights. Plotting solubility as a function of temperature can provide thermodynamic parameters such as the enthalpy and entropy of dissolution. Additionally, the data can be correlated using thermodynamic models like the modified Apelblat equation or the van't Hoff equation.[6]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a combination of theoretical principles, estimated solubility, and a detailed experimental protocol offers a solid foundation for researchers. The provided workflow and discussion on influencing factors will enable scientists to effectively work with this compound in various applications, from synthesis to formulation.

References

-

Pipzine Chemicals. (n.d.). 5-Bromo-2-hydroxypyridine-3-carboxylic Acid Supplier China. Retrieved from [Link]

-

BIOSYNCE. (n.d.). 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. Retrieved from [Link]

-

LookChem. (n.d.). Cas 104612-36-4,5-Bromo-2-hydroxynicotinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]

- Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.

-

PubChem. (n.d.). Nicotinic Acid | C6H5NO2 | CID 938. Retrieved from [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

National Institutes of Health. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]

-

International Journal of Scientific Research in Engineering and Management. (2025, March 26). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Retrieved from [Link]

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 104612-36-4: 5-Bromo-2-hydroxynicotinic acid [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 5-Bromo-2-hydroxypyridine-3-carboxylic Acid Supplier China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 5-Bromo-4-hydroxynicotinic Acid

[1]

Executive Summary

This compound is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents.[1] Its structure allows for orthogonal functionalization: the carboxylic acid (C3) facilitates amide coupling, the bromide (C5) enables Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, and the hydroxyl group (C4) serves as a directing group or a site for alkylation.[1]

Accurate characterization is challenging due to tautomeric equilibrium (4-hydroxypyridine

Structural Analysis & Tautomerism

In solution (DMSO-

Tautomeric Equilibrium Workflow

The following diagram illustrates the equilibrium and the preferred tautomer for spectroscopic assignment.

[1][2]

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Predicted

H NMR Data (400 MHz, DMSO-

)

Note: Values are theoretical estimates based on substituent additivity rules and validated against the 6-hydroxy isomer data.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| COOH | 13.5 – 14.5 | Broad Singlet | 1H | Carboxylic Acid | Highly deshielded acidic proton.[1] |

| NH | 12.0 – 13.0 | Broad Singlet | 1H | Pyridone NH | Indicates keto-tautomer; exchangeable with |

| H-2 | 8.40 – 8.60 | Singlet (s) | 1H | Ar-H (Between N/COOH) | Most deshielded aromatic proton due to proximity to N and electron-withdrawing COOH.[1] |

| H-6 | 8.10 – 8.30 | Singlet (s) | 1H | Ar-H (Adjacent to N/Br) | Deshielded by N and Br, but less than H-2.[1] |

Differentiation from Regioisomers:

-

5-Bromo-6-hydroxynicotinic acid: The protons appear at

8.04 and 8.[1]16. The 4-hydroxy isomer typically shows a larger

C NMR Key Signals (Predicted)

-

C=O (C4): ~175 ppm (Characteristic of pyridone carbonyl, distinct from C-OH which would be ~160-165 ppm).[1]

-

COOH (C3-sub): ~165 ppm.[1]

-

C-Br (C5): ~110-115 ppm (Upfield shift due to heavy atom effect).[1]

Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI (Negative or Positive mode; Negative often preferred for carboxylic acids).[1]

-

Molecular Ion (

): 217.9 / 219.9.[1] -

Isotope Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet for the

and -

Fragmentation: Loss of

(

Infrared Spectroscopy (FT-IR)

-

3200 – 2500 cm

: Broad O-H stretch (Carboxylic acid dimer).[1] -

3100 – 3000 cm

: N-H stretch (Pyridone overlap).[1] -

1710 – 1730 cm

: C=O stretch (Carboxylic acid).[1] -

1640 – 1660 cm

: C=O stretch (Pyridone ketone).[1] Diagnostic band distinguishing it from hydroxypyridine. -

~600 – 500 cm

: C-Br stretch.

Experimental Protocol: Synthesis & Validation

To ensure the identity of the material, a standard bromination protocol of the parent 4-hydroxynicotinic acid is recommended.[1]

Synthesis Workflow

Reaction: Electrophilic aromatic substitution (Bromination).[1]

Reagents: Bromine (

Self-Validating Purity Check[1]

-

Dissolve 10 mg of sample in DMSO-

. -

Acquire

H NMR. -

Check:

-

Absence of peaks at

8.04/8.16 (indicates 6-hydroxy impurity).[1] -

Presence of 1:1 isotope pattern in MS.

-

Clear C=O pyridone band in IR (~1650 cm

).

-

References

-

Sigma-Aldrich. this compound Product Page. Retrieved from [1]

-

ChemicalBook. 5-Bromo-6-hydroxynicotinic acid NMR Data (Comparative Reference). Retrieved from [1]

-

University of Kentucky X-Ray Crystallography Facility. Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Retrieved from

-

National Institute of Standards and Technology (NIST). Isotopic Compositions of the Elements (Bromine). Retrieved from [1]

Sources

An In-Depth Technical Guide to the In-Silico Modeling of 5-Bromo-4-hydroxynicotinic Acid Interactions

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, in-silico modeling has transitioned from a supplementary tool to a cornerstone of preclinical research.[1][2] The ability to computationally simulate, predict, and analyze molecular interactions allows researchers to navigate the vast chemical space with greater efficiency and precision, significantly reducing the time and cost associated with traditional wet-lab experimentation.[3][4] This guide focuses on a specific molecule of interest: 5-Bromo-4-hydroxynicotinic acid. As a derivative of nicotinic acid (Niacin), it belongs to a class of compounds with known biological activities, making it a compelling candidate for computational investigation.[5][6]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, technically grounded framework for modeling the interactions of this compound. We will move beyond rote protocols to explain the causality behind each step, ensuring a deep understanding of the entire workflow from ligand preparation to advanced simulation and analysis. Our objective is to equip you with the knowledge to not only perform these experiments but to critically evaluate the results and make informed decisions in your research endeavors.

Section 1: Characterization of this compound

Before any computational analysis can begin, a thorough understanding of the ligand is paramount. This compound is a small organic molecule with the chemical formula C₆H₄BrNO₃. Its structure, featuring a pyridine ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group, dictates its potential to engage in a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and electrostatic interactions.

| Property | Value | Source |

| CAS Number | 1052114-83-6 | |

| Molecular Formula | C₆H₄BrNO₃ | |

| Molecular Weight | 218.01 g/mol | |

| InChI Key | GZZLALVERDWLIO-UHFFFAOYSA-N | |

| Physical Form | Solid |

Table 1: Physicochemical Properties of this compound.

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (oxygen and nitrogen atoms) suggests a high potential for specific interactions within a protein binding pocket. The bromine atom can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.

Section 2: The In-Silico Discovery Workflow: A Conceptual Overview

The journey from a single molecule to a potential therapeutic lead is a multi-stage process. Our in-silico workflow is designed to systematically investigate the interaction potential of this compound.

Section 3: Ligand and Target Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is acutely relevant in computational modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a geometrically correct, low-energy 3D conformation of this compound with the correct protonation state and partial atomic charges.

Step-by-Step Methodology:

-

Obtain 2D Structure: The structure can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem using its CAS number (1052114-83-6).

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

-

Protonation State: Determine the likely protonation state at a physiological pH of ~7.4. For this compound, the carboxylic acid will likely be deprotonated (carboxylate), and the pyridine nitrogen may be protonated. This is a critical step as it directly impacts the electrostatic interactions.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or a robust molecular mechanics force field (e.g., GAFF, MMFF94). This step resolves any steric clashes and finds a stable, low-energy conformation.

-

Charge Calculation: Calculate partial atomic charges. For high-quality results, methods like RESP or AM1-BCC are recommended as they are designed to be compatible with common biomolecular force fields.

-

File Format Conversion: Save the final structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type information.[7]

Target Identification and Preparation

While specific targets for this compound are not extensively documented, its parent compound, nicotinic acid, is known to interact with G-protein coupled receptors (GPCRs) like GPR109A (also known as HM74A).[5][6][8] For the purpose of this guide, we will select GPR109A as our illustrative target.

Step-by-Step Methodology:

-

Obtain Protein Structure: Download the crystal structure of GPR109A from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model may be used, though this introduces additional layers of uncertainty.

-

Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to create a clean receptor model.[9]

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. These must be added computationally, as they are critical for hydrogen bonding networks.

-

Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) must be assigned based on the local microenvironment and a physiological pH. Tools like H++ can assist in this process.

-

Repair Missing Residues/Loops: Some PDB structures may have missing residues or loops. These gaps should be filled using modeling software (e.g., MODELLER) to ensure a complete protein structure.

-

Energy Minimization: A brief energy minimization of the prepared protein structure is performed to relax any steric clashes introduced during the preparation steps.[10]

-

File Format Conversion: Convert the cleaned receptor file into the appropriate format for docking (e.g., .pdbqt).

Section 4: Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[11] It is a powerful tool for virtual screening and for generating hypotheses about how a molecule exerts its biological effect.

Causality Behind the Method: Docking algorithms systematically search for the optimal geometric fit between a ligand and a protein's binding site, a process guided by a scoring function. This function estimates the binding free energy, with lower scores typically indicating more favorable binding.

Step-by-Step Protocol (using AutoDock Vina): [12]

-

Input Files: Use the prepared ligand and receptor .pdbqt files from Section 3.

-

Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the entire binding site of the target protein. The size and center of this box are critical parameters; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

-

Run Docking Simulation: Execute the AutoDock Vina program, providing the ligand, receptor, and grid box configuration as input.[13] Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined box.

-

Analyze Results: Vina outputs a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose represents the most likely binding mode.

-

Post-Docking Visualization: Critically examine the top-ranked pose(s) in a molecular visualization program (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions:

-

Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors and the protein's residues?

-

Hydrophobic Interactions: Is the ligand making favorable contacts with nonpolar residues?

-

Electrostatic Interactions: Is the ligand's carboxylate group forming a salt bridge with a positively charged residue (e.g., Arginine, Lysine)?

-

Halogen Bonds: Is the bromine atom interacting with an electron-rich region of the protein?

-

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| 1 | -8.5 | Arg111, Ser180, Phe276 | Salt Bridge, H-Bond, Pi-Stacking |

| 2 | -8.2 | Tyr95, Asn179, Ser180 | H-Bond, H-Bond |

| 3 | -7.9 | Arg111, Val114, Phe276 | Salt Bridge, Hydrophobic |

Table 2: Example of a structured summary for molecular docking results.

Section 5: Molecular Dynamics Simulation: Capturing the Dynamic Reality

While docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much more realistic view of the protein-ligand complex's stability and behavior.[9][14]

Causality Behind the Method: MD simulations solve Newton's equations of motion for a system of atoms and molecules. By calculating the forces between atoms and integrating these forces over time, we can generate a trajectory that describes how the positions and velocities of the atoms evolve. This allows us to observe conformational changes, water molecule dynamics, and the persistence of key interactions.

Step-by-Step Protocol (using GROMACS): [15][16]

-

System Preparation:

-

Complex Creation: Combine the coordinates of the protein and the top-ranked ligand pose from docking into a single complex file.

-

Force Field: Choose an appropriate force field (e.g., CHARMM36m, AMBER) for the protein. Generate topology and parameter files for the ligand that are compatible with the chosen protein force field (e.g., using CGenFF or antechamber).

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P) to simulate an aqueous environment.

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's total charge and to simulate a physiological salt concentration.

-

-

Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, particularly between the complex and the solvent.

-

Equilibration: Gradually bring the system to the desired temperature (e.g., 310 K) and pressure (e.g., 1 bar) in a two-step process:

-

NVT Ensemble (Canonical): Equilibrate the temperature while keeping the volume constant.

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate the pressure while keeping the temperature constant. Proper equilibration is validated by monitoring the stability of temperature, pressure, and density over time.

-

-

Production Run: Once the system is well-equilibrated, run the production MD simulation for a desired length of time (typically 100 ns or more) to collect data for analysis.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, plateauing RMSD suggests the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds, salt bridges, and other interactions observed in the docking pose. This provides a dynamic validation of the initial docking result.

-

Section 6: Pharmacophore Modeling: Abstracting Key Features for Screening

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to be active at a specific target.[17] It is not a real molecule but rather a 3D map of essential interaction points.

Causality Behind the Method: By identifying the common features of active molecules or the key interaction points from a stable protein-ligand complex, a pharmacophore model can be used as a 3D query to rapidly search large chemical databases for novel compounds that match the model, and thus are likely to be active.[18][19]

Step-by-Step Protocol (Structure-Based):

-

Model Generation: Generate a pharmacophore model based on the key interactions observed in the stable protein-ligand complex from the MD simulation. Features might include:

-

Hydrogen Bond Acceptor

-

Hydrogen Bond Donor

-

Aromatic Ring

-

Hydrophobic Center

-

Positive/Negative Ionizable Feature

-

-

Model Validation: Validate the pharmacophore by using it to screen a database containing known active and inactive compounds (decoys). A good model should be able to successfully identify the actives while rejecting the inactives.

-

Virtual Screening: Use the validated pharmacophore model to screen large compound libraries (e.g., ZINC, Enamine REAL).[20]

-

Hit Filtering: The screening will produce a list of "hits" that match the pharmacophore query. These hits can then be subjected to the docking and MD simulation workflow described in the previous sections for further evaluation.

Conclusion: An Integrated and Iterative Approach

This guide has outlined a comprehensive and logically structured workflow for the in-silico investigation of this compound. It is crucial to understand that these techniques are most powerful when used in an integrated and iterative fashion. Docking provides initial hypotheses, MD simulations test their dynamic stability, and pharmacophore modeling expands the search for novel chemical matter. Each step provides crucial data that informs and validates the next, creating a self-reinforcing cycle of discovery. By applying this rigorous computational approach, researchers can significantly accelerate the journey from a molecule of interest to a promising drug candidate.

References

-

Kamal, D. A., et al. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1482-1488. [Link]

-

Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(12), 1010-1033. [Link]

-

Scripps Research. Tutorial – AutoDock Vina. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

-

Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

-

Tuteja, N. (2009). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 29(4), 596-612. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Singh, N., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 6(15), 10178-10191. [Link]

-

Panda, P. (2022). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

AutoDock Vina Documentation. Basic docking. [Link]

-

Linus Pauling Institute. (2018). Niacin. Oregon State University. [Link]

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Al-Sha'er, M. A., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Journal of Pharmacogenomics & Pharmacoproteomics, 10(2), 1-10. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

-

LookChem. Cas 104612-36-4, 5-Bromo-2-hydroxynicotinic acid. [Link]

-

American Chemical Society. (2021). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

-

Corey Organics. 5-bromo nicotinic acid manufacturers. [Link]

-

Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

-

The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide. [Link]

-

Cuzzucoli Crucitti, V., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(9), 1138. [Link]

-

ResearchGate. (2014). Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. [Link]

-

PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

-

Patsnap. (2023). What is in silico drug discovery?. [Link]

-

Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

Goswami, D. (2022). Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. [Link]

-

Bio Scholar. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

-

PubChem. 4-Hydroxynicotinic acid. National Center for Biotechnology Information. [Link]

-

Gamboa-Sahagun, R. A., et al. (2016). Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. Lipids in Health and Disease, 15, 84. [Link]

-

PubChem. 5-Bromo-3-hydroxypicolinic acid. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). The Cardioprotective Potential of Marine Venom and Toxins. [Link]

-

PubChem. 5-Bromo-4,6-dihydroxynicotinic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). Targeting protein–protein interactions, a wide open field for drug design. [Link]

Sources

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is in silico drug discovery? [synapse.patsnap.com]

- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. dasher.wustl.edu [dasher.wustl.edu]

- 14. Protein-Ligand Complex [mdtutorials.com]

- 15. m.youtube.com [m.youtube.com]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. Drug Design by Pharmacophore and Virtual Screening Approach [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 5-Bromo-4-hydroxynicotinic Acid in High-Value Scaffold Synthesis

[1][2][3]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, This compound (CAS 1052114-83-6) represents a "linchpin" scaffold—a trisubstituted pyridine core offering three orthogonal vectors for chemical diversification. Unlike its more common isomers (2-hydroxy or 6-hydroxy), the 4-hydroxy-5-bromo-3-carboxy substitution pattern provides a unique electronic environment for constructing complex fused heterocycles, particularly 1,6-naphthyridines and pyrano[4,3-b]pyridines .[1][2][3]

This guide details the technical exploitation of this precursor, moving beyond basic characterization to advanced synthetic workflows.[1][2][3] It focuses on the sequential activation of the C4-hydroxyl and C5-bromide functionalities to generate high-affinity ligands for kinase inhibition and epigenetic modulation.[1][2][3]

Structural Analysis & Reactivity Profile[1][2][4]

Electronic Architecture

The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.[1][2][3] In solution, the pyridone tautomer often predominates, which dictates the choice of reagents for functionalization.[1][2][3]

-

C3-Carboxylic Acid: Electron-withdrawing group (EWG); acidifies the C4-hydroxyl; directs nucleophilic attack to C4 in activated derivatives.[1][2][3]

-

C4-Hydroxyl/Oxo: Acts as a directing group for halogenation but must be activated (e.g., to chloride or triflate) to participate in cross-coupling or SNAr reactions.[1][2][3]

-

C5-Bromide: A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1][2][3] Its position meta to the ring nitrogen and ortho to the hydroxyl makes it electronically distinct from 2- or 6-bromo isomers.[1][2][3]

The Reactivity Triad

The power of this molecule lies in the orthogonality of its reactive sites.[1][2][3] They can be addressed sequentially without protecting group manipulations in many cases.[1][2][3]

| Site | Functionality | Primary Transformation | Activation Reagent |

| C3 | Carboxylic Acid | Amide Coupling, Esterification, Heterocycle formation | HATU, SOCl2, Amines |

| C4 | Hydroxyl (Tautomeric) | Deoxyhalogenation (Cl), SNAr displacement | POCl3, Tf2O |

| C5 | Bromide | C-C or C-N Bond Formation | Pd(OAc)2, Aryl Boronic Acids |

Synthetic Workflows & Protocols

Core Workflow: The "Activation-Displacement-Coupling" Strategy

This is the industry-standard approach for converting this compound into trisubstituted pyridine drug candidates.[2][3]

Step 1: Deoxyhalogenation (The Critical Gateway)

Direct use of the hydroxyl group in coupling is difficult.[1][2][3] Conversion to the 4-chloro derivative creates a highly reactive electrophile at C4.[1][2][3]

-

Reagents: Phosphorus oxychloride (POCl3), catalytic DMF (Vilsmeier-Haack conditions).[1][2][3]

-

Mechanism: Formation of a dichlorophosphate intermediate followed by nucleophilic attack of chloride at C4.[1][2][3]

-

Protocol Insight: The presence of the C3-carboxylic acid can lead to acid chloride formation simultaneously.[2][3] If the ester is desired, perform Fischer esterification before chlorination, or quench the acid chloride with alcohol immediately after chlorination.[1][2][3]

Step 2: Regioselective SNAr Displacement

With methyl 5-bromo-4-chloronicotinate in hand, nucleophilic aromatic substitution (SNAr) is highly regioselective for C4 over C5 or C2.[1][2][3]

-

Why? The C4 position is para to the pyridine nitrogen (activating) and ortho to the electron-withdrawing ester (activating).[1][2][3] The C5-Br is less activated toward SNAr but ready for Pd-catalysis.[1][2][3]

-

Self-Validating Check: Reaction with 1 equivalent of a primary amine at 0°C should yield exclusively the 4-amino-5-bromo product.[1][2][3]

Step 3: Palladium-Catalyzed Cross-Coupling

The C5-bromide remains intact after Step 2.[1][2][3] It is now available for Suzuki-Miyaura coupling to introduce biaryl complexity.[1][2][3]

-

Catalyst Choice: Pd(dppf)Cl2 or Pd(PPh3)4 are standard.[1][2][3] For sterically hindered boronic acids, switch to Buchwald precatalysts (e.g., XPhos Pd G3).[1][2][3]

Visualization: Synthetic Logic Flow[1][2][3]

Figure 1: Step-wise functionalization logic. The pathway bifurcates at the chloro-intermediate, allowing for either linear decoration or cyclization.[1][2][3]

Advanced Applications: Fused Heterocycle Synthesis

The 5-bromo-4-chloronicotinic acid scaffold is a prime precursor for 1,6-naphthyridines , a class of compounds exhibiting potent antibacterial and kinase inhibitory activities.[1][2][3]

Protocol: Synthesis of 1,6-Naphthyridines

Concept: A "one-pot" or telescoping sequence involving SNAr displacement followed by Heck cyclization or condensation.[1][2][3]

-

Starting Material: Methyl 5-bromo-4-chloronicotinate.[1][2][3]

-

Reagent: An unsaturated amine (e.g., allylamine) or an amino-alkyne.[1][2][3]

-

Step A (Displacement): React ester with allylamine (1.1 equiv) and DIPEA in THF at RT.[1][2][3] Yields the 4-allylamino intermediate.[2][3]

-

Step B (Heck Cyclization): Add Pd(OAc)2 (5 mol%), P(o-tol)3, and Et3N. Heat to 90°C. The Pd inserts into the C5-Br bond and captures the pendant alkene, closing the ring to form the naphthyridine system.[1][2][3]

Experimental Protocol: Preparation of Methyl 5-Bromo-4-chloronicotinate

Note: This is a representative procedure adapted from standard pyridine chemistry protocols.

Safety: POCl3 is corrosive and reacts violently with water.[1][2][3] Perform all operations in a fume hood.

-

Setup: Charge a dry round-bottom flask with This compound (10.0 g, 45.9 mmol).

-

Chlorination: Add POCl3 (30 mL) carefully. Add DMF (5 drops) as a catalyst.[1][2][3]

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. Monitor by LCMS for the disappearance of the starting material (M+H 218/220) and appearance of the acid chloride/chloro-acid species.[2][3]

-

Workup (Esterification): Cool the reaction mixture to 0°C. Slowly pour the mixture into anhydrous Methanol (100 mL) at 0°C (Exothermic!). Stir for 1 hour to form the methyl ester.

-

Isolation: Concentrate under reduced pressure to remove excess methanol/POCl3. Dilute residue with EtOAc, wash with cold saturated NaHCO3 (aq) until pH is neutral.[1][2][3] Dry organic layer (MgSO4) and concentrate.[1][2][3]

-

Data: 1H NMR (CDCl3) should show the methyl ester singlet (~3.9 ppm) and two aromatic singlets (C2-H and C6-H).[1][2][3]

References

-

Chemical Identity & Availability

-

Synthetic Methodology (Chlorination & SNAr)

-

General Pyridine Functionalization: Joule, J. A., & Mills, K. (2010).[1][2][3] Heterocyclic Chemistry. Wiley.[1][2][3] (Standard text for POCl3 chlorination mechanisms).

-

Regioselectivity in Pyridines: Schlosser, M. (2005).[1][2][3] "The regioselectivity of nucleophilic substitutions on halopyridines." European Journal of Organic Chemistry.[1][2][3]

-

-

Application in Drug Discovery (Scaffold Analogs)

-

HIF-PH Inhibitors: Many hypoxia-inducible factor prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) utilize 4-hydroxy-pyridine-3-carboxylic acid cores.[1][2][3]

-

Kinase Inhibitors: 1,6-Naphthyridines derived from 4-amino-nicotinates are documented inhibitors of kinases such as BTK and PI3K.[1][2][3]

-

Reference: Liu, L., et al. (2019).[1][2][3] "Optimization of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual inhibitors of BTK and PI3Kδ." European Journal of Medicinal Chemistry. (Demonstrates the utility of fused pyridine systems).

-

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxypyridine | lookchem [lookchem.com]

- 5. This compound,1052114-83-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 6. 5-Bromo-4-hydroxynicotinic acid_CAS_1052114-83-6_MDL_MFCD11101029 - Labseeker [labseeker.com]

Technical Guide: 5-Bromo-4-hydroxynicotinic Acid Research & Applications

Executive Summary & Chemical Identity

5-Bromo-4-hydroxynicotinic acid (CAS: 1052114-83-6 ) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and antiviral agents. It serves as a scaffold for 4-pyridone derivatives, a pharmacophore found in Met kinase inhibitors and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Expert Insight: Researchers must recognize that this compound exists in a tautomeric equilibrium. While formally named as a "hydroxy" pyridine, in solution and solid state, it predominantly adopts the 4-oxo-1,4-dihydropyridine (4-pyridone) tautomer. This distinction dictates its reactivity: electrophilic substitutions occur at C5, while alkylations can occur at either N1 or O4 depending on conditions.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid |

| CAS Number | 1052114-83-6 |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.00 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, dilute aqueous base (NaOH/Na₂CO₃); sparingly soluble in water |

| Key Functional Groups | C3-Carboxylic Acid, C4-Ketone (Tautomeric OH), C5-Bromide |

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the electrophilic halogenation of 4-hydroxynicotinic acid. The protocol below is adapted from the foundational work by Kim et al. (J. Med. Chem. 2008) , developed for Met kinase inhibitor synthesis.[1]

Core Synthesis Workflow (DOT Visualization)

Figure 1: Electrophilic bromination pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Preparation of this compound from 4-hydroxynicotinic acid.

Reagents:

-

4-Hydroxynicotinic acid (1.0 eq)

-

Bromine (Br₂) (1.1 - 1.2 eq)

-

Acetic Acid (Glacial, solvent volume approx. 5-10 mL/g)

-

Water (for quenching)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxynicotinic acid (e.g., 10.0 g) in glacial acetic acid (100 mL).

-

Bromination: Heat the mixture to 60 °C to ensure partial solubility. Add Bromine (1.1 eq) dropwise over 30 minutes. Caution: Bromine is highly toxic and corrosive; perform in a fume hood.

-

Reaction: Increase temperature to 80 °C and stir for 3 hours. The reaction mixture typically transitions from a suspension to a clearer solution and then may precipitate the product.

-

Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 218/220 doublet).

-

Quenching & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (300 mL).

-